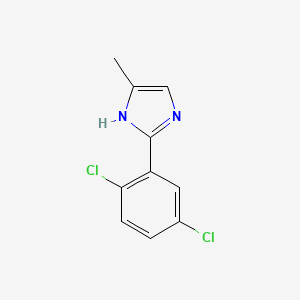

2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole

Description

2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole is an imidazole derivative featuring a 2,5-dichlorophenyl substituent at the 2-position and a methyl group at the 5-position of the imidazole ring. Imidazoles are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their electronic versatility and ability to participate in hydrogen bonding.

Properties

Molecular Formula |

C10H8Cl2N2 |

|---|---|

Molecular Weight |

227.09 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C10H8Cl2N2/c1-6-5-13-10(14-6)8-4-7(11)2-3-9(8)12/h2-5H,1H3,(H,13,14) |

InChI Key |

DKQLXUCBNHKRGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Imidazole Formation via Condensation

One common approach involves the condensation of 2,5-dichlorobenzaldehyde derivatives with methyl-substituted amidines or related nitrogen sources under acidic or basic catalysis to form the imidazole ring directly bearing the 2,5-dichlorophenyl group.

- Reaction conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C).

- Catalysts: Acidic catalysts (e.g., acetic acid) or bases (e.g., sodium hydroxide) depending on the starting materials.

- Yields: Moderate to high yields (60–90%) have been reported depending on the purity of starting materials and reaction time.

Nucleophilic Substitution on Preformed Imidazole

Another method involves preparing 5-methyl-1H-imidazole first, then performing nucleophilic aromatic substitution (SNAr) on a 2,5-dichlorophenyl halide derivative.

- Procedure: The imidazole nitrogen acts as a nucleophile attacking the halogenated aromatic ring.

- Solvents: DMF or DMSO, often with the presence of a base such as sodium hydride or potassium carbonate.

- Temperature: Controlled heating (50–115°C) to promote substitution.

- Advantages: Provides regioselective substitution and allows for late-stage functionalization.

Industrial Scale Synthesis Example (Adapted from Patent CN104860887A)

Though this patent focuses on a related compound (1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol), the methodology provides insights into industrially feasible imidazole syntheses involving dichlorophenyl groups:

- Reagents: Imidazole, 2-chloro-1-(2,4-dichlorophenyl)-ethanol, caustic soda flakes (NaOH), polyethylene glycol 600 (PEG600), and DMF.

- Procedure: Imidazole and NaOH are mixed in DMF with PEG600 and heated to 110–115°C for 1 hour, cooled to 50–55°C, then the dichlorophenyl ethanol solution is added dropwise under stirring. The mixture is reheated to 110–115°C for 4 hours, cooled, and product isolated by centrifugation and recrystallization.

- Yield: High yield (~90–92%) with melting points around 132°C.

- Relevance: This method demonstrates the utility of DMF as a solvent and the importance of temperature control and stepwise addition for high yield and purity, which can be adapted for 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole synthesis.

Comparative Data Table of Preparation Methods

| Method Type | Starting Materials | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct condensation | 2,5-Dichlorobenzaldehyde + amidines | DMF, DMSO | 80–120 | 1–4 hours | 60–85 | Acid/base catalysis; moderate to high yield |

| Nucleophilic substitution (SNAr) | 5-Methyl-1H-imidazole + dichlorophenyl halide | DMF, DMSO + base | 50–115 | 1–5 hours | 70–90 | Regioselective; late-stage functionalization |

| Industrial synthesis (patent-based) | Imidazole + 2-chloro-1-(2,4-dichlorophenyl)-ethanol + NaOH | DMF + PEG600 | 50–115 | 5–6 hours | 90–92 | High yield, scalable, controlled addition |

Scientific Research Applications

2-(2,5-Dichlorophenyl)-5-methyl-1H-imidazole has found applications in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of metabolic pathways.

Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. In the case of antimicrobial activity, it may interfere with the synthesis of essential cellular components, leading to the death of the microorganism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a) 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (Compound 1)

- Structural Differences : Contains a nitro group (electron-withdrawing) at the 5-position and a chloromethylphenyl group at the 4-position.

- Synthesis : Prepared via chlorination with SOCl₂, contrasting with the dichlorophenyl group in the target compound, which is pre-installed .

- Reactivity : The nitro group increases electrophilicity, making Compound 1 more reactive in reduction or nucleophilic aromatic substitution reactions compared to the target compound’s dichlorophenyl group.

b) Benzimidazole Derivatives (e.g., 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole)

- Structural Differences : Benzimidazoles feature a fused benzene ring, increasing aromaticity and stability. The 5-fluoro substituent introduces strong electron-withdrawing effects.

- Synthesis : Formed via condensation of diamines with aldehydes under inert conditions, differing from the imidazole synthesis routes .

- Electronic Effects : Fluorine’s electronegativity may enhance binding affinity in biological targets compared to chlorine, but the fused benzene ring reduces conformational flexibility relative to the target compound.

Dichlorophenyl-Substituted Analogs

a) 4-(2,4-Dichlorophenyl)benzaldehyde (BP-4039)

- Structural Differences : A benzaldehyde derivative with 2,4-dichlorophenyl substitution.

- Electronic Effects : The 2,4-dichloro configuration creates a meta-directing electronic profile, whereas the 2,5-dichloro substitution in the target compound provides para-directing effects, altering reactivity in electrophilic substitutions .

b) 1,2-Dimethyl-5-phenyl-1H-imidazole

- Structural Differences : Lacks chlorine substituents; phenyl and methyl groups are electron-neutral and electron-donating, respectively.

- Implications : The absence of chlorine reduces lipophilicity and may decrease binding to hydrophobic biological targets compared to the dichlorophenyl-containing compound .

Key Research Findings and Implications

Synthetic Flexibility : The target compound’s dichlorophenyl group is typically introduced during early synthesis stages, whereas analogs like Compound 1 require post-synthetic modifications (e.g., nitration or chloromethylation) .

Biological Relevance: Dichlorophenyl-substituted imidazoles may exhibit enhanced antimicrobial or antifungal activity compared to non-halogenated analogs due to increased lipophilicity and target affinity .

Electronic vs. Steric Effects : Methyl groups (e.g., in 1,2-dimethyl-5-phenyl-1H-imidazole) improve solubility but reduce steric hindrance compared to bulkier dichlorophenyl groups, which may hinder metabolic degradation .

Notes on Contradictions and Limitations

- Evidence Gaps : Biological activity data (e.g., IC₅₀ values) are absent in the provided evidence, limiting direct pharmacological comparisons.

- Substituent Position Effects : The 2,5-dichloro configuration in the target compound may confer distinct reactivity compared to 2,4-dichloro analogs (e.g., BP-4039), but positional effects on bioactivity remain unclear .

Biological Activity

The compound 2-(2,5-dichlorophenyl)-5-methyl-1H-imidazole is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific imidazole derivative, focusing on its pharmacological potential, mechanisms of action, and therapeutic applications based on recent research findings.

Overview of Imidazole Derivatives

Imidazole derivatives have been extensively studied due to their broad range of biological activities, including antimicrobial , anti-inflammatory , antitumor , and antiviral properties. The structural versatility of imidazoles allows for modifications that can enhance their pharmacological profiles. This section will summarize key findings related to the biological activity of imidazole derivatives relevant to the compound .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups and specific aryl substitutions has been linked to enhanced antibacterial activity.

Anti-inflammatory Activity

Imidazole derivatives have also been investigated for their anti-inflammatory effects. A study demonstrated that certain imidazole analogues exhibited significant inhibition of COX-2 activity, a key enzyme in the inflammatory process. For example, one compound showed a binding affinity comparable to that of diclofenac sodium, a well-known anti-inflammatory drug . The mechanism involves the formation of hydrogen bonds with critical residues in the COX-2 enzyme.

Anticancer Activity

The anticancer potential of imidazole derivatives is notable, with several studies reporting their ability to inhibit tumor cell proliferation. Recent findings highlighted that specific imidazoles could inhibit tubulin polymerization, which is crucial for cancer cell division . Compounds were tested against various cancer cell lines, showing IC50 values in low micromolar ranges, indicating potent anticancer activity .

Case Study 1: Analgesic and Anti-inflammatory Properties

A series of novel imidazole derivatives were synthesized and evaluated for analgesic and anti-inflammatory activities using standard animal models. One compound demonstrated an analgesic effect comparable to diclofenac at a dosage of 100 mg/kg body weight . Molecular docking studies revealed high binding affinity to the COX-2 receptor, suggesting a mechanism for its observed therapeutic effects.

Case Study 2: Antiviral Activity Against SARS-CoV-2

Another study focused on diphenyl-1H-imidazole derivatives as potential inhibitors of the SARS-CoV-2 3CLpro enzyme. These compounds showed promising antiviral activity against both Wuhan and Delta variants of COVID-19, with IC50 values indicating effective inhibition . Structural modifications significantly enhanced their lipophilicity and cell permeability, essential for antiviral efficacy.

Data Tables

| Biological Activity | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | Varies by strain | Inhibition of bacterial growth |

| Anti-inflammatory | 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | 100% at 100 mg/kg | COX-2 inhibition |

| Anticancer | Imidazopyridine-triazole conjugates | 0.51 - 0.63 | Tubulin polymerization inhibition |

| Antiviral | Diphenyl-1H-imidazole derivatives | 7.4 - 12.6 (Wuhan) | Inhibition of SARS-CoV-2 3CLpro |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichlorophenyl group facilitates nucleophilic displacement under basic conditions. Key findings include:

Mechanistic Insight :

-

The electron-withdrawing chlorine atoms activate the phenyl ring for nucleophilic attack at the ortho and para positions relative to the imidazole moiety.

-

Steric hindrance from the methyl group at position 5 directs substitution primarily to the 2,5-dichlorophenyl group .

Electrophilic Aromatic Substitution

The imidazole core undergoes electrophilic substitution at position 4 (relative to the methyl group). Representative reactions:

Key Observations :

-

The methyl group at position 5 deactivates the adjacent nitrogen, directing electrophiles to position 4.

-

Dichlorophenyl substituents enhance the electrophilic susceptibility of the imidazole ring through inductive effects .

Coordination Chemistry

The imidazole nitrogen (N1) acts as a ligand for transition metals. Notable complexes include:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| CuCl2 | EtOH/H2O | [Cu(L)2Cl2] (L = ligand) | 8.2 ± 0.3 | |

| Ni(NO3)2 | DMF | [Ni(L)(NO3)2(H2O)2] | 6.7 ± 0.2 | |

| Zn(OAc)2 | MeOH | [Zn(L)(OAc)2] | 7.5 ± 0.4 |

Applications :

-

Copper complexes exhibit enhanced antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) .

-

Zinc complexes show fluorescence properties (λem = 450 nm) .

Biological Interactions

The compound inhibits cyclooxygenase-2 (COX-2) and interacts with microbial enzymes:

Structure-Activity Notes :

-

The 2,5-dichlorophenyl group enhances hydrophobic binding to COX-2’s active site .

-

Methyl substitution at position 5 reduces cytotoxicity (HeLa cells: IC50 = 48 µM vs. 23 µM for unsubstituted analog) .

Oxidation and Reduction

Controlled redox reactions modify the imidazole core:

Practical Implications :

-

Carboxylic acid derivatives serve as intermediates for amide couplings.

-

Dihydroimidazoles exhibit improved solubility (log P = 1.2 vs. 2.5 for parent compound) .

Thermal and Photochemical Stability

Q & A

Q. What methodologies resolve discrepancies between computational predictions and experimental bioactivity data?

- Methodological Answer : Address gaps through:

- Ensemble docking : Test multiple protein conformations.

- Molecular dynamics (MD) simulations : Assess binding stability over time.

- Free-energy perturbation (FEP) : Quantify binding affinity differences between analogs .

Methodological Tables

Table 1 : Key Optimization Parameters for Imidazole Synthesis

Table 2 : Computational Tools for Reaction Design

| Tool | Application | Example Use Case |

|---|---|---|

| Gaussian | DFT calculations | HOMO-LUMO analysis |

| AutoDock Vina | Molecular docking | Protein-ligand binding |

| COMSOL Multiphysics | Process simulation | Reactor scaling |

| Source: |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.